molecular formula C11H15ClN2 B129405 1-(1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 879-36-7

1-(1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No.: B129405
CAS No.: 879-36-7
M. Wt: 210.7 g/mol
InChI Key: SNEXLQZZENRCSB-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is structurally characterized by an indole ring attached to a propan-2-amine moiety, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)propan-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-yl alcohols.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparison with Similar Compounds

    Tryptamine: Structurally similar but lacks the propan-2-amine moiety.

    Serotonin: Similar in structure and function, but with a hydroxyl group on the indole ring.

    Lysergic Acid Diethylamide (LSD): Contains an indole ring but has a more complex structure with additional functional groups.

Uniqueness: 1-(1H-indol-3-yl)propan-2-amine hydrochloride is unique due to its specific structural features that confer distinct biological activities. Its ability to interact with serotonin receptors and its potential therapeutic applications set it apart from other indole derivatives .

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11;/h2-5,7-8,13H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEXLQZZENRCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933010
Record name 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-36-7, 14702-62-6
Record name 1H-Indole-3-ethanamine, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-aminopropyl)-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014702626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Indol-3-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method described in the research for (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride?

A1: The research presents a "facile" or straightforward synthesis method for (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride []. This five-step process utilizes a modified Nef reaction and avoids the need for additional chiral separation steps. The result is a time and cost-effective way to obtain the target compound with high enantiomeric excess (over 99% ee), indicating a high degree of purity in the desired enantiomer.

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